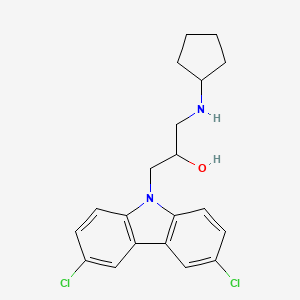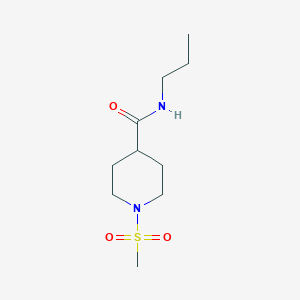
1-(cyclopentylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol
Descripción general
Descripción
1-(cyclopentylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol is a useful research compound. Its molecular formula is C20H22Cl2N2O and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.1109187 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Mitotic Kinesin Eg5 and Triggering Apoptosis in Transformed Culture Cells
Research has shown that carbazole derivatives, including those structurally related to 1-(cyclopentylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol, can inhibit the microtubule-activated ATPase activity of mitotic kinesin Eg5. This inhibition is crucial for bipolar spindle formation, leading to mitotic arrest followed by apoptotic cell death in transformed culture cells. Specifically, compounds structurally similar to the specified chemical induced strong mitotic arrest and cell death, with evidence of apoptosis in treated cells. This suggests potential applications in cancer research, particularly in the development of treatments that selectively target cancer cells by disrupting cell division processes (Okumura et al., 2006).
Development of β-Blocking Activity
Carbazole derivatives have been explored for their β-blocking activity, which is significant in the management of cardiovascular disorders. The synthesis of new carbazolyloxy propanolamine derivatives and their cyclization into corresponding oxazolidinonyl/oxazolidinyl carbazole derivatives demonstrate the versatility of carbazole compounds in pharmaceutical development. These compounds exhibit the key pharmacophore in β-blockers, indicating their potential use in the treatment of hypertension, angina pectoris, cardiac arrhythmias, and other disorders related to the sympathetic nervous system (Anumula et al., 2007).
Synthesis of Anticancer Agents
Research into the synthesis of novel 1-substituted and 1,9-disubstituted-1,2,3,4-tetrahydro-9H-carbazole derivatives as potential anticancer agents highlights the therapeutic potential of carbazole compounds. These derivatives have been synthesized and assessed for their cytotoxic activity against cancer cell lines, suggesting their applicability in cancer treatment. The structural modifications and pharmacological evaluations of these compounds aim to identify new therapeutic agents for cancer management (Shmeiss et al., 2000).
Propiedades
IUPAC Name |
1-(cyclopentylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O/c21-13-5-7-19-17(9-13)18-10-14(22)6-8-20(18)24(19)12-16(25)11-23-15-3-1-2-4-15/h5-10,15-16,23,25H,1-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNLFFSWIDMBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4065067.png)
![2-[1-(2-morpholinylmethyl)-4-phenyl-1H-imidazol-5-yl]-1H-indole dihydrochloride](/img/structure/B4065072.png)
![1-(3-furoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B4065086.png)


![4-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide](/img/structure/B4065099.png)
![1,15,15-trimethyl-7-nitro-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene](/img/structure/B4065105.png)
![N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4065111.png)
![1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B4065122.png)
![6-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4065129.png)
![4-(3-bromophenyl)-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4065138.png)
![4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065144.png)
![Ethyl 6-{[(benzylcarbamoyl)methyl]sulfanyl}-5-cyano-4-(furan-2-YL)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B4065164.png)
![4-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4065172.png)
